Superior Insulin Sensitization in Insulin-Resistant Models: BGP-15 vs. Metformin and Rosiglitazone
In a rat model of olanzapine-induced metabolic disorder, BGP-15 (10-30 mg/kg/day p.o.) significantly counteracted insulin resistance and weight gain, whereas metformin (100 mg/kg/day p.o.) and rosiglitazone (2 mg/kg/day p.o.) were ineffective at the applied doses [1]. In cholesterol-fed rabbits, BGP-15 at 10 and 30 mg/kg increased insulin sensitivity by 50% and 70%, respectively, as measured by hyperinsulinemic euglycemic glucose clamp [2]. In Goto-Kakizaki (GK) insulin-resistant rats, 5-day oral BGP-15 at 20 mg/kg increased glucose infusion rate by 71% compared to control [2].
| Evidence Dimension | Insulin sensitivity improvement (olanzapine-induced insulin resistance) |
|---|---|
| Target Compound Data | BGP-15: Significant reduction in insulin resistance and weight gain |
| Comparator Or Baseline | Metformin (100 mg/kg/day) and rosiglitazone (2 mg/kg/day): No significant effect at applied doses |
| Quantified Difference | BGP-15 effective; metformin and rosiglitazone ineffective in this model |
| Conditions | Rat model of olanzapine-induced metabolic side effects; 14-day treatment |
Why This Matters
For researchers studying antipsychotic-induced metabolic dysfunction, BGP-15 provides a unique tool that outperforms standard insulin sensitizers, enabling investigations into mechanisms that are refractory to metformin or rosiglitazone.
- [1] Literati-Nagy Z, Tory K, Literati-Nagy B, et al. A novel insulin sensitizer drug candidate-BGP-15-can prevent metabolic side effects of atypical antipsychotics. Pathol Oncol Res. 2012;18(4):1071-1076. doi:10.1007/s12253-012-9546-4. View Source
- [2] Literati-Nagy B, Tory K, Peitl B, et al. Improvement of insulin sensitivity by a novel drug candidate, BGP-15, in different animal studies. Metab Syndr Relat Disord. 2014;12(2):125-131. doi:10.1089/met.2013.0098. View Source
